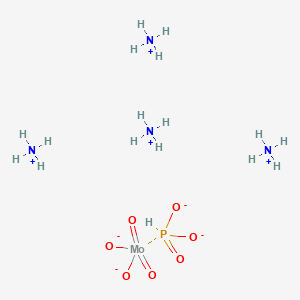

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class . This yellow crystalline compound has found numerous applications in various fields due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]

Industrial Production Methods: In industrial settings, the production of ammonium phosphomolybdate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving controlled heating and precise reagent measurements to ensure consistent product quality.

化学反应分析

Types of Reactions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents, ammonium phosphomolybdate can be converted to different oxidation states of molybdenum.

Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of mixed-valence compounds, while oxidation can produce higher oxidation states of molybdenum.

科学研究应用

Introduction to Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium

This compound, with the chemical formula (NH_4)_3PMo_1_2O_{40}, is a complex inorganic compound known for its diverse applications across various scientific fields. This compound belongs to the class of heteropolymetalates and is recognized for its unique Keggin structure, which contributes to its significant redox properties. The following sections explore its synthesis, chemical behavior, and applications in detail.

Chemical Properties and Reactions

This compound exhibits various chemical behaviors:

- Oxidation : Acts as an oxidizing agent due to the presence of molybdenum.

- Reduction : Can be reduced from Mo(VI) to Mo(V) under specific conditions.

- Substitution : Participates in substitution reactions where ammonium ions can be replaced by other cations.

These reactions highlight its versatility in chemical transformations, making it suitable for catalysis .

Chemistry

The compound is extensively utilized as a catalyst in various chemical reactions due to its redox properties. Its ability to facilitate electron transfer processes makes it valuable in organic synthesis and industrial applications.

Biology

Research indicates that this compound plays a role in biological activities such as DNA synthesis and repair. Its interaction with biological membranes suggests potential applications in biochemistry .

Medicine

In medical research, this compound is being explored as a support material for drug delivery systems. Its properties allow it to interact effectively with cellular components, enhancing the efficacy of drug transport .

Industry

The compound finds applications in:

- Nanoparticle Synthesis : Used in creating nanoparticles for various technological applications.

- Electrochemical Applications : Serves as a cathode active material in batteries and fuel cells.

- Catalysis : Employed in industrial catalytic processes due to its robust electron reservoir capability .

作用机制

The mechanism of action of ammonium phosphomolybdate involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. This property is crucial in its applications as a catalyst and in electrochemical devices . The molecular targets and pathways involved include the bridging oxygen atoms and the reduced and oxidized states of molybdenum ions.

相似化合物的比较

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is unique due to its robust electron reservoir capability and its Keggin structure. Similar compounds include:

- Ammonium molybdophosphate

- Triammonium 12-molybdophosphate

These compounds share similar structural features but differ in their specific applications and properties. For instance, ammonium molybdophosphate is often used in different catalytic processes compared to ammonium phosphomolybdate .

生物活性

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium, commonly referred to as ammonium phosphomolybdate, is an inorganic compound with significant biological activity. Its unique properties stem from its Keggin structure and robust electron reservoir capability, which facilitate various biochemical interactions and applications.

Chemical Structure and Properties

- Chemical Formula : NH4)3PMo2O40

- Molecular Weight : 312.1 g/mol

- CAS Number : 12026-66-3

The compound consists of a phosphomolybdate anion, which is integral to its biological functions. The Keggin structure allows for the coordination of metal ions, enhancing its catalytic properties in biological systems.

The biological activity of this compound primarily involves its role as a redox-active agent. It acts as an electron reservoir, facilitating electron transfer in biochemical pathways. This property is crucial for its involvement in:

- DNA Synthesis and Repair : The compound has been shown to influence nucleic acid metabolism, potentially aiding in the repair mechanisms of DNA.

- Enzymatic Reactions : Molybdenum is a cofactor in various enzymes, including nitrogenase, which is essential for nitrogen fixation in plants and microorganisms .

Biological Applications

This compound has diverse applications across several fields:

- Agriculture : Its role in nitrogen fixation supports plant growth by enhancing soil fertility through the action of nitrogen-fixing bacteria .

- Medicine : Research indicates potential applications in drug delivery systems due to its ability to interact with biological membranes and facilitate the transport of therapeutic agents.

- Environmental Science : The compound's catalytic properties are being explored for environmental remediation processes, particularly in the degradation of pollutants .

Case Study 1: Role in Nitrogen Fixation

A study demonstrated that molybdenum compounds, including this compound, are critical for the activity of nitrogenase enzymes in methanogenic archaea. These microorganisms utilize molybdenum to convert atmospheric nitrogen into ammonia, a process vital for sustaining agricultural productivity .

Case Study 2: Antioxidant Properties

Research indicates that ammonium phosphomolybdate exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in medical research focusing on age-related diseases where oxidative damage plays a significant role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Main Application |

|---|---|---|

| Tetraazanium;dioxido(dioxo)molybdenum | Keggin structure | DNA synthesis and repair |

| Ammonium Molybdophosphate | Keggin structure | Catalysis in organic reactions |

| Triammonium 12-molybdophosphate | Keggin structure | Agricultural fertilizers |

This compound stands out due to its dual role in catalysis and biological activity compared to similar molybdenum compounds.

属性

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。